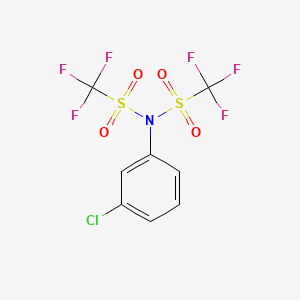

N-(3-Chlorophenyl) bis-trifluoromethane sulfonimide

CAS No.:

Cat. No.: VC17231980

Molecular Formula: C8H4ClF6NO4S2

Molecular Weight: 391.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H4ClF6NO4S2 |

|---|---|

| Molecular Weight | 391.7 g/mol |

| IUPAC Name | N-(3-chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |

| Standard InChI | InChI=1S/C8H4ClF6NO4S2/c9-5-2-1-3-6(4-5)16(21(17,18)7(10,11)12)22(19,20)8(13,14)15/h1-4H |

| Standard InChI Key | VPTHJRFJWASZSA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(3-Chlorophenyl) bis(trifluoromethane)sulfonimide belongs to the sulfonimide family, featuring a central nitrogen atom bonded to two trifluoromethanesulfonyl (CF₃SO₂) groups and a 3-chlorophenyl ring. The molecular formula C₈H₄ClF₆NO₄S₂ corresponds to a molecular weight of 391.7 g/mol. Its structure is defined by the following features:

-

Trifluoromethanesulfonyl Groups: These electron-withdrawing groups enhance thermal stability and acidity, as seen in bistriflimidic acid (pKa ≈ −12.3 in 1,2-dichloroethane) .

-

3-Chlorophenyl Substituent: The chlorine atom at the meta position introduces steric and electronic effects, potentially altering solubility and reactivity compared to unsubstituted analogs.

Table 1: Key Structural and Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₄ClF₆NO₄S₂ | |

| Molecular Weight | 391.7 g/mol | |

| IUPAC Name | N-(3-chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide | |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |

Synthesis and Manufacturing

General Synthesis Strategy

While no direct synthesis protocol for N-(3-Chlorophenyl) bis(trifluoromethane)sulfonimide is documented, its preparation likely mirrors methods used for analogous sulfonimides. A plausible route involves:

-

Sulfonylation: Reaction of 3-chloroaniline with bis(trifluoromethanesulfonyl) chloride (Tf₂O) in a polar aprotic solvent (e.g., dichloromethane).

-

Acid Catalysis: Use of concentrated sulfuric acid to facilitate imide formation, as demonstrated in the synthesis of bistriflimidic acid .

-

Purification: Recrystallization from non-polar solvents (e.g., n-hexane) to isolate the product .

Optimized Reaction Conditions

Key parameters derived from related syntheses include:

-

Solvent System: Toluene or dichloromethane for intermediate solubility .

-

Neutralization: Post-reaction treatment with aqueous sodium hydroxide to remove acidic byproducts .

Physicochemical Properties

Thermal and Solubility Characteristics

Inferred from bistriflimide derivatives :

-

Melting Point: Expected range of 50–60°C, similar to bistriflimidic acid (52–56°C) .

-

Solubility: High solubility in polar aprotic solvents (e.g., acetonitrile) but limited in water due to hydrophobic trifluoromethyl groups .

-

Stability: Likely stable under inert atmospheres but hygroscopic, requiring storage at 2–8°C .

Acidity and Reactivity

The compound’s acidity is anticipated to exceed that of triflic acid (pKa ≈ −12.3 in dichloroethane) , making it a potent catalyst for:

-

Friedel-Crafts alkylations

-

Polymerization reactions

-

Esterifications

Applications and Industrial Relevance

Catalysis

The strong acidity and low nucleophilicity of the bis(triflyl)imide anion suggest utility in:

-

Ionic Liquids: As a counterion to enhance thermal stability and conductivity .

-

Polymer Electrolytes: Improving ion transport in lithium-ion batteries by suppressing crystallinity in poly(ethylene oxide) .

Pharmaceutical Intermediates

The chlorophenyl group may enable use in drug synthesis, particularly for:

-

Antimicrobial agents leveraging halogenated aromatics.

-

Kinase inhibitors where sulfonimides act as leaving groups.

Advanced Materials

Potential applications include:

-

Coordination Polymers: Utilizing the sulfonimide group to bind transition metals.

-

Surface Modifiers: Enhancing hydrophobicity in coatings.

Future Research Directions

Characterization Gaps

-

Spectroscopic Data: NMR (¹H, ¹³C, ¹⁹F) and IR spectra to confirm structure.

-

Thermogravimetric Analysis (TGA): Assessing decomposition pathways.

Application-Specific Studies

-

Electrochemical Performance: Testing in lithium-sulfur battery electrolytes.

-

Catalytic Efficiency: Screening in Brønsted acid-catalyzed reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume